molecular formula C18H18FN3O2S B2419032 6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946308-14-1

6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2419032
CAS No.: 946308-14-1
M. Wt: 359.42
InChI Key: YJVRDCYXRJDFPL-UHFFFAOYSA-N
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Description

6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as ethyl, fluorophenyl, and methylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate can then undergo cyclization with ethyl acetoacetate and dimethylformamide dimethyl acetal to yield the desired pyrido[2,3-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication and repair, ultimately resulting in cell death. The presence of the fluorophenyl group enhances its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
  • Thiazole derivatives
  • Indole derivatives

Uniqueness

6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Biological Activity

The compound 6-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15H16F N3O2S
  • Molecular Weight : 305.37 g/mol
  • IUPAC Name : this compound

This compound features a pyrido[2,3-d]pyrimidine core with an ethyl group and a fluorophenylmethylthio substituent that may contribute to its biological activities.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. In a study focusing on various Mannich bases, it was found that compounds similar to our target compound demonstrated potent cytotoxic effects against several cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. These compounds were noted to inhibit cell proliferation effectively through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Screening

A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroid models. The study identified several promising candidates with IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil. The mechanism was attributed to the ability of these compounds to disrupt cellular signaling pathways critical for tumor growth and survival .

Antibacterial and Antifungal Activity

Pyrimidine derivatives are also recognized for their antibacterial and antifungal activities. The compound may exhibit these properties through inhibition of bacterial DNA synthesis or disruption of cell wall integrity. For instance, studies have shown that structurally similar compounds can effectively combat resistant strains of bacteria by targeting essential enzymes involved in nucleotide synthesis .

The mechanisms underlying the biological activities of pyrimidine derivatives often involve:

  • Inhibition of Enzymatic Activity : Many pyrimidine-based compounds act as inhibitors of key enzymes such as topoisomerases or kinases involved in cancer progression.
  • Interaction with DNA/RNA : These compounds can intercalate into DNA or RNA structures, leading to disruptions in replication and transcription processes.
  • Induction of Apoptosis : Through various signaling pathways, these compounds can trigger programmed cell death in malignant cells.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
AntibacterialInhibition of DNA synthesis
AntifungalDisruption of cell wall integrity
CytotoxicityCell cycle arrest

Properties

IUPAC Name

6-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-4-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)25-10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVRDCYXRJDFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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